

# tert-Butyl pitavastatin CAS number and molecular formula

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## Compound of Interest

Compound Name: *tert-Butyl pitavastatin*

Cat. No.: B153524

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## Technical Guide: tert-Butyl Pitavastatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butyl pitavastatin**, a key intermediate in the synthesis of the cholesterol-lowering agent, pitavastatin. This document details its chemical properties, synthesis, and analytical characterization.

## Chemical Identity and Properties

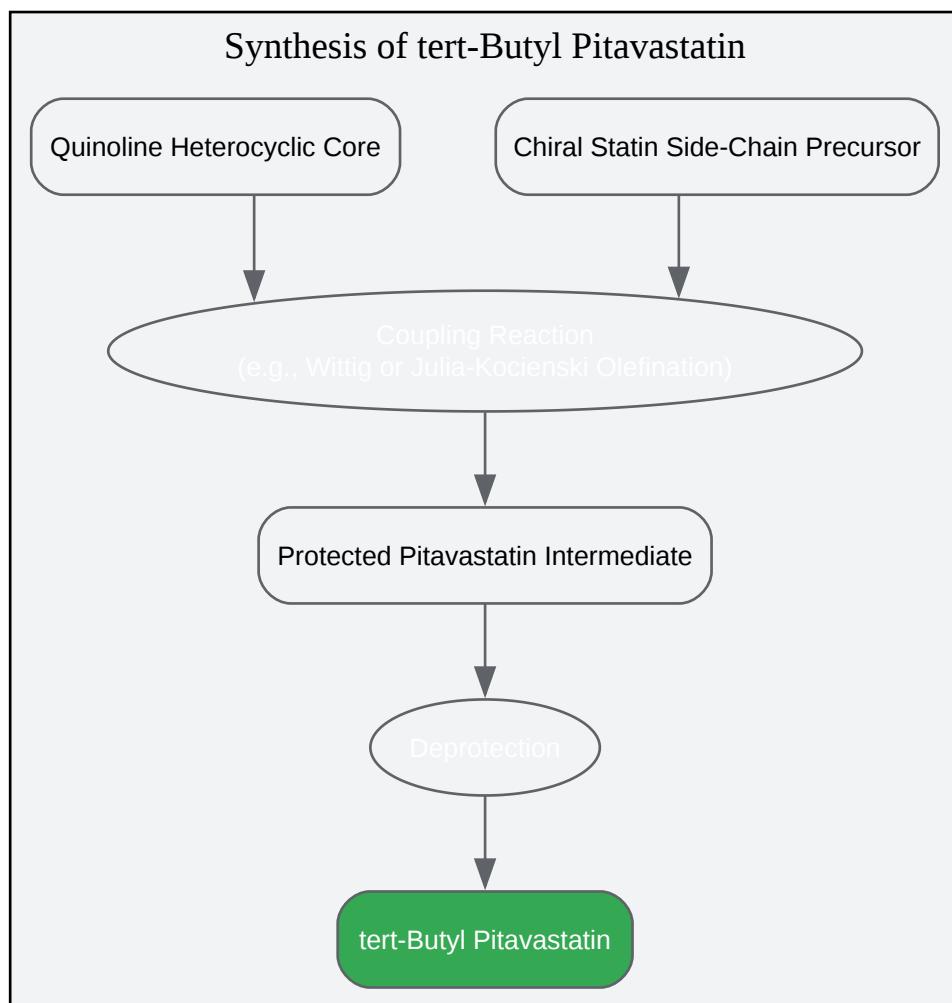
**tert-Butyl pitavastatin**, systematically named tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate, is a crucial precursor in the manufacturing of pitavastatin. Its chemical and physical properties are summarized below.

Property	Value	Source(s)
CAS Number	586966-54-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>29</sub> H <sub>32</sub> FNO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	477.57 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to off-white powder/solid	<a href="#">[2]</a> <a href="#">[3]</a>
Density	1.235 g/cm <sup>3</sup> (predicted)	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	674.454 °C at 760 mmHg (predicted)	<a href="#">[2]</a> <a href="#">[3]</a>
Flash Point	361.697 °C (predicted)	<a href="#">[2]</a>
Solubility	Slightly soluble in Chloroform and Methanol	<a href="#">[3]</a>
Storage Temperature	2-8°C	<a href="#">[3]</a>

## Synthesis and Purification

**tert-Butyl pitavastatin** is synthesized as a key intermediate in the overall synthesis of pitavastatin. The general synthetic approach involves the coupling of two main fragments: a quinoline core and a chiral side-chain.

The synthesis of pitavastatin typically involves the formation of **tert-Butyl pitavastatin**, which is then hydrolyzed to the active pharmaceutical ingredient, pitavastatin. A generalized workflow for the synthesis of **tert-Butyl pitavastatin** is outlined below.



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A generalized synthetic workflow for **tert-Butyl pitavastatin**.

A representative experimental protocol for the synthesis of **tert-Butyl pitavastatin** from a protected intermediate is as follows:

- Starting Material: Tert-butyl (4R,6S)-6-[(1E)-2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]vinyl]-2,2-dimethyl-1,3-dioxane-4-acetate is used as the starting material.[3]
- Deprotection: The starting material (1.5 kg) is dissolved in acetonitrile (16 L).[3] A mixture of 35% HCl solution (0.91 kg) and purified water (9.5 kg) is slowly added over 2 hours while stirring.[3]

- Reaction Monitoring: The reaction mixture is stirred for an additional hour, and the progress is monitored by HPLC to confirm the complete consumption of the starting material.[3]
- Work-up: The organic layer is separated, washed with a sodium chloride solution, and then concentrated under reduced pressure.[3]
- Crystallization: The concentrated residue is dissolved in ethyl acetate (1.5 L), and hexane (9 L) is slowly added.[3]
- Isolation: The mixture is cooled to approximately 10 °C with continuous stirring for 2 hours to facilitate precipitation.[3] The resulting precipitate is collected by filtration under reduced pressure and dried at about 50 °C to yield (3R,5S,E)-tert-butyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate (**tert-Butyl pitavastatin**) as white crystals.[3]

The subsequent step to produce the active drug involves the hydrolysis of the tert-butyl ester.

- Reaction Setup: 50 g of **tert-Butyl pitavastatin** is placed in 250 ml of methanol and stirred for 10 minutes at 25°C.[4]
- Base Addition: A solution of 6 g of sodium hydroxide in 60 ml of water is slowly added to the reaction mixture.[4]
- Hydrolysis: The reaction mixture is stirred for 2 hours at 25°C.[4]
- Solvent Removal: The solvent is completely distilled off under reduced pressure.[4]
- Work-up: 50 ml of dichloromethane is added to the resulting solid and stirred for 10 minutes. The mixture is then cooled to 0°C, and the pH is adjusted to 3.0 with a 20% aqueous HCl solution.[4]
- Salting Out: 60 g of sodium chloride is added, and the mixture is stirred for 15 minutes to facilitate the separation of pitavastatin.[4]

## Analytical Characterization

The characterization of **tert-Butyl pitavastatin** is crucial for ensuring its purity and identity. Various analytical techniques are employed for this purpose.

While specific HPLC methods for **tert-Butyl pitavastatin** are not extensively detailed in the public literature, methods for the final product, pitavastatin, can be adapted. A typical RP-HPLC method for pitavastatin analysis is summarized below, which could serve as a starting point for method development for its tert-butyl ester.

Parameter	Condition	Source(s)
Column	Phenomenex Luna C18 (150 x 4.6 mm, 5 $\mu$ m)	[5]
Mobile Phase	Buffer (0.01M KH <sub>2</sub> PO <sub>4</sub> , pH 3.75) : Acetonitrile (20:80 v/v)	[5]
Flow Rate	1.2 mL/min	[5]
Detection	UV at 248 nm	[5]
Retention Time	~4.1 min (for pitavastatin)	[5]

While a complete set of spectroscopic data for **tert-Butyl pitavastatin** is not readily available in peer-reviewed literature, data for the parent compound, pitavastatin, and its analogues provide insights into the expected spectral characteristics.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformational analyses of pitavastatin and its Z-isomers have been conducted using NMR spectroscopy, revealing the presence of interconverting rotamers in solution.[6] 1H and 13C NMR data for pitavastatin are available in the literature and can be used as a reference for interpreting the spectra of its tert-butyl ester.[6]
- Mass Spectrometry (MS): LC-MS/MS methods have been developed for the determination of pitavastatin in biological matrices.[7][8] In multiple reaction monitoring (MRM) mode, the ion transition for pitavastatin is typically m/z 420 -> 290.[7]

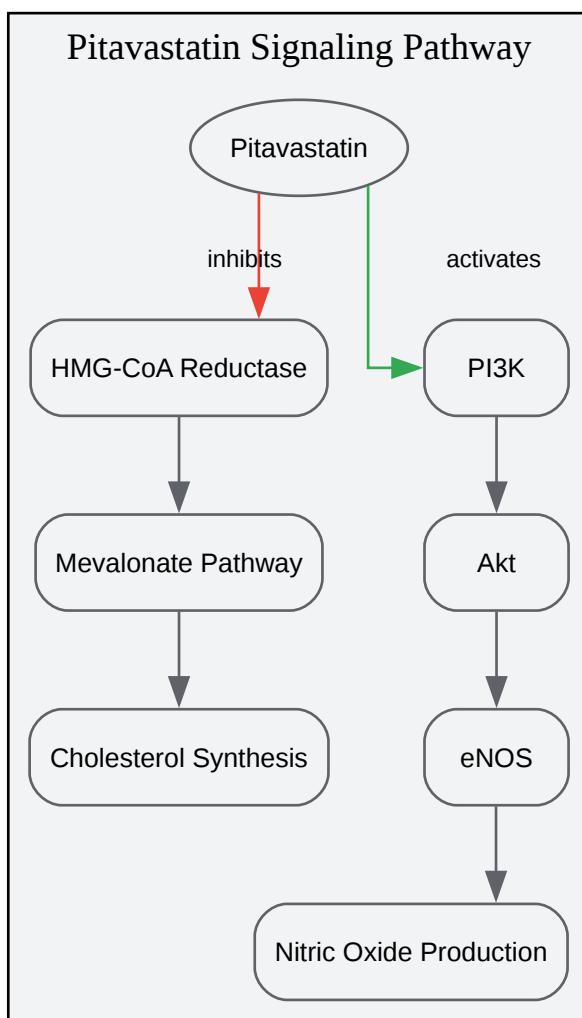
## Mechanism of Action and Biological Role (of Pitavastatin)

**tert-Butyl pitavastatin** is primarily a synthetic intermediate and is not expected to have significant biological activity itself. Its value lies in its conversion to pitavastatin, a potent

inhibitor of HMG-CoA reductase.

Pitavastatin is the active molecule that exerts a therapeutic effect. Its mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.<sup>[9]</sup> This inhibition leads to a reduction in endogenous cholesterol production.

The primary signaling pathway affected by pitavastatin is the mevalonate pathway, which is responsible for cholesterol synthesis. Beyond this, pitavastatin has been shown to have pleiotropic effects, including the activation of the PI3K-Akt pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). This contributes to improved endothelial function.



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Simplified signaling pathway of pitavastatin.

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